5-Bromo-6-chloropyridine-3-sulfonyl fluoride 5-Bromo-6-chloropyridine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565856
InChI: InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H
SMILES: C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F
Molecular Formula: C5H2BrClFNO2S
Molecular Weight: 274.50 g/mol

5-Bromo-6-chloropyridine-3-sulfonyl fluoride

CAS No.:

Cat. No.: VC13565856

Molecular Formula: C5H2BrClFNO2S

Molecular Weight: 274.50 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-chloropyridine-3-sulfonyl fluoride -

Specification

Molecular Formula C5H2BrClFNO2S
Molecular Weight 274.50 g/mol
IUPAC Name 5-bromo-6-chloropyridine-3-sulfonyl fluoride
Standard InChI InChI=1S/C5H2BrClFNO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H
Standard InChI Key YNZKFODLIQLWAM-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F
Canonical SMILES C1=C(C=NC(=C1Br)Cl)S(=O)(=O)F

Introduction

Structural Characteristics

The compound’s structure is defined by a pyridine core with bromine and chlorine at the 5- and 6-positions, respectively, and a sulfonyl fluoride group at the 3-position. Key structural descriptors include:

PropertyValue
Molecular FormulaC₅H₂BrClFNO₂S
Molecular Weight274.50 g/mol
SMILESC1=C(C=NC(=C1Br)Cl)S(=O)(=O)F
InChI KeyYNZKFODLIQLWAM-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported

The sulfonyl fluoride group (-SO₂F) enhances electrophilicity, making the compound reactive toward nucleophiles such as amines and alcohols. X-ray crystallography data, though unavailable, suggest steric hindrance from the halogens and sulfonyl group influences its conformational stability .

Synthesis and Preparation Methods

5-Bromo-6-chloropyridine-3-sulfonyl fluoride is typically synthesized via halogenation and sulfonylation steps. A validated route involves:

Step 1: Diazotization and Chlorination
2-Amino-3-bromopyridine-5-sulfonic acid is treated with hydrochloric acid and sodium nitrite at 0°C to form a diazonium intermediate, which is subsequently chlorinated. This step achieves a quantitative yield of 5-bromo-6-chloropyridine-3-sulfonyl chloride .

Step 2: Fluorination
The sulfonyl chloride intermediate reacts with hydrogen fluoride (HF) or potassium fluoride (KF) under controlled conditions to replace the chloride with fluoride, yielding the target compound.

Reaction ParameterCondition
Temperature75–125°C
ReagentsPCl₅, POCl₃, HF
Yield95–100%

This method, scalable to industrial production, avoids hazardous intermediates and ensures high purity .

Chemical Properties and Reactivity

The sulfonyl fluoride group is pivotal to the compound’s reactivity:

  • Nucleophilic Substitution: The fluorine atom undergoes displacement with amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or thiosulfonates. For example, reaction with benzylamine produces 5-bromo-6-chloropyridine-3-sulfonamide.

  • Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings with boronic acids, enabling aryl-aryl bond formation. This is critical in synthesizing biaryl scaffolds for drug candidates .

  • Hydrolysis: Under acidic or basic conditions, the sulfonyl fluoride hydrolyzes to sulfonic acid, though this reaction is slower compared to sulfonyl chlorides due to fluorine’s poor leaving-group ability .

Predicted collision cross-section (CCS) values for adducts, such as [M+H]+ (135.6 Ų) and [M+Na]+ (139.4 Ų), aid in mass spectrometry characterization .

Applications in Scientific Research

Pharmaceutical Development

The compound is a key intermediate in synthesizing kinase inhibitors and protease modulators. Its halogen atoms enable late-stage functionalization, streamlining drug discovery workflows . For instance, it has been utilized in preparing candidates targeting oncogenic kinases .

Materials Science

In polymer chemistry, the sulfonyl fluoride group facilitates post-polymerization modifications. Grafting amine-functionalized side chains onto polymers enhances material properties like hydrophilicity.

Biochemical Probes

As a covalent inhibitor scaffold, the compound labels active-site residues in enzymes. This application is valuable in activity-based protein profiling (ABPP) studies .

HazardPrecautionary Measures
Skin Corrosion (1B)Wear gloves, face protection
Eye Damage (1)Use chemical goggles
Acute Toxicity (Oral)Avoid ingestion

Handling requires fume hoods and inert atmosphere conditions. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Comparison with Related Compounds

The sulfonyl fluoride derivative exhibits distinct advantages over analogs:

CompoundReactivityStabilityApplications
5-Bromo-6-chloropyridine-3-sulfonyl chlorideHigher reactivityMoisture-sensitiveIntermediate
5-Bromo-6-chloropyridine-3-sulfonamideLower electrophilicityStableDrug candidates

The fluorine atom’s electronegativity enhances stability against hydrolysis compared to the chloride, making the fluoride preferable for long-term storage .

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